3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline
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Overview
Description
3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline is a complex organic compound that features a pyridazine ring substituted with a 4-methylpiperazino group and an aniline moiety
Biochemical Analysis
Biochemical Properties
3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of inhibitors for cyclin-dependent kinase 4 (CDK4), which is crucial in cell cycle regulation . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDK4 can lead to alterations in cell cycle progression, potentially affecting cell proliferation and apoptosis . These changes can have significant implications for cancer research and treatment.
Molecular Mechanism
At the molecular level, 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, thereby modulating their activity and influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and inert atmosphere at room temperature . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology of this compound is crucial for its safe application in biomedical research .
Metabolic Pathways
3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines.
Deprotection and selective cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylpiperazino)-3-pyridazinamine: This compound shares a similar structure but lacks the aniline moiety.
Pyridazine and Pyridazinone Derivatives: These compounds have similar core structures but differ in their substituents and functional groups.
Uniqueness
3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring, a piperazino group, and an aniline moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)15-6-5-14(17-18-15)12-3-2-4-13(16)11-12/h2-6,11H,7-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMFWXZXFGFGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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